molecular formula C38H48O19 B12425792 3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12425792
M. Wt: 808.8 g/mol
InChI Key: OCZZCFAOOWZSRX-BHOWCUHGSA-N
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Description

The compound 3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic molecule with multiple hydroxyl groups and a chromen-4-one core. This compound is notable for its intricate structure, which includes several chiral centers and multiple glycosidic linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one core. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the chromen-4-one core can yield dihydro derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its glycosidic linkages make it a useful model compound for studying carbohydrate-protein interactions.

    Medicine: The chromen-4-one core is a common motif in many bioactive compounds, making this molecule a potential lead compound for drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The multiple hydroxyl groups and glycosidic linkages allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with a similar chromen-4-one core but lacking the glycosidic linkages.

    Rutin: A glycosylated flavonoid with a structure similar to the compound but with different sugar moieties.

    Kaempferol: Another flavonoid with a chromen-4-one core and hydroxyl groups but differing in the position and number of these groups.

Uniqueness

The uniqueness of 3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one lies in its complex structure, which includes multiple chiral centers and glycosidic linkages. This complexity makes it a valuable compound for studying stereochemistry and carbohydrate chemistry.

Properties

Molecular Formula

C38H48O19

Molecular Weight

808.8 g/mol

IUPAC Name

3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15?,20-,22?,24+,25?,26-,28+,29+,30?,31?,35?,36+,37-,38+/m1/s1

InChI Key

OCZZCFAOOWZSRX-BHOWCUHGSA-N

Isomeric SMILES

CC1[C@@H]([C@@H](C([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4C([C@H]([C@@H](C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6C(C([C@@H](CO6)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O

Origin of Product

United States

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